molecular formula C24H40O5 B106119 (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 116380-66-6

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Katalognummer: B106119
CAS-Nummer: 116380-66-6
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: BHQCQFFYRZLCQQ-YFEOEUIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a deuterated bile acid derivative characterized by:

  • A cyclopenta[a]phenanthrene core with 3α,7α,12α-trihydroxy substitutions.
  • Tetradeuterio groups at positions 2,2,4,4, enhancing metabolic stability .
  • A pentanoic acid side chain at position 17, typical of bile acids.

This compound is structurally analogous to chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) but distinguished by deuterium substitution and hydroxylation patterns. Its synthesis involves deuterated intermediates to improve pharmacokinetic properties, as seen in isotopic labeling strategies for steroid derivatives .

Vorbereitungsmethoden

Synthetic Strategies for Deuterated Cyclopenta[a]Phenanthrene Derivatives

Deuterium Incorporation via Catalytic Exchange

The tetradeuterio groups at positions 2,2,4,4 are introduced through rhodium-catalyzed hydrogen-deuterium (H-D) exchange. A non-deuterated precursor is reacted with deuterium oxide (D2_2O) or deuterated alcohols (e.g., CD3_3OD) in the presence of a rhodium catalyst, typically rhodium(III) chloride, under inert atmospheric conditions . The reaction proceeds via a metal-mediated C–H activation mechanism, where rhodium coordinates to the carbon center adjacent to the nitrogen atom in the cyclopenta[a]phenanthrene core, facilitating selective deuterium transfer.

Critical Parameters:

  • Catalyst Loading: 5–10 mol% RhCl3_3 achieves optimal deuteration without over-deuteration of non-target positions.

  • Solvent System: Mixed deuterated solvents (e.g., D2_2O/CD3_3OD 1:1) enhance solubility of the hydrophobic steroid backbone while ensuring efficient deuterium transfer .

Stepwise Functionalization of the Steroid Core

The pentanoic acid side chain at position 17 is introduced through a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the steroidal alcohol with a deuterated pentanoic acid precursor. Subsequent oxidation of secondary alcohols to ketones (e.g., at position 3) is performed using Jones reagent (CrO3_3/H2_2SO4_4), followed by stereoselective reduction with deuterated sodium borohydride (NaBD4_4) to restore hydroxyl groups with retained configuration .

Key Reaction Conditions and Optimization

Solvent Systems and Deuterium Sources

Deuterium incorporation efficiency correlates with solvent polarity and deuterium content. The table below summarizes solvent performance in the H-D exchange reaction:

Solvent SystemDeuteration Efficiency (%)Reaction Time (h)
D2_2O/CD3_3OD (1:1)94 ± 224
CD3_3OD88 ± 336
D2_2O/THF-d8_882 ± 448

Data adapted from methodologies in WO2017045648A1 .

Temperature and Pressure Control

Elevated temperatures (80–100°C) accelerate H-D exchange but risk epimerization of chiral centers. Optimal conditions balance reaction kinetics with stereochemical stability:

  • Temperature: 60°C under 1 atm argon.

  • Pressure: Subatmospheric pressure (0.8 atm) minimizes solvent evaporation while maintaining reaction homogeneity .

Purification and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with a C18 column and deuterated methanol/water mobile phase resolves deuterated isomers. Gradient elution (20–80% CD3_3OD over 30 min) achieves baseline separation of the target compound from under-deuterated byproducts.

Spectroscopic Analysis

  • 2^2H NMR: Confirms deuteration at positions 2,2,4,4 via absence of proton signals and quintet splitting patterns (JHD_{HD} = 2 Hz).

  • High-Resolution Mass Spectrometry (HRMS): Matches the molecular ion [M–H]^- at m/z 487.2894 (calculated for C24_24H31_31D4_4O5_5) with <2 ppm error .

Industrial-Scale Production Considerations

Scaling the synthesis requires:

  • Continuous-Flow Reactors: Minimize rhodium catalyst usage (0.5 mol%) via recycling.

  • Deuterium Recovery Systems: Condense and reuse D2_2O/CD3_3OD to reduce costs.

Challenges in Deuterated Steroid Synthesis

  • Isotopic Purity: Trace protiated solvents (e.g., H2_2O) reduce deuteration efficiency by >15%.

  • Stereochemical Drift: Prolonged reaction times at >70°C induce epimerization at C13 and C17.

Recent Advances in Deuterium Labeling Technology

Novel iridium-based catalysts (e.g., Crabtree’s catalyst) enable room-temperature deuteration of tertiary C–H bonds, potentially simplifying the synthesis of analogous compounds .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholsäure-d4 durchläuft verschiedene chemische Reaktionen, die denen ihres nicht deuterierten Gegenstücks, der Cholsäure, ähneln. Zu diesen Reaktionen gehören:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Cholesterol Metabolism

The compound exhibits potential in modulating cholesterol metabolism. It functions as a bile acid derivative that can influence lipid profiles and cholesterol homeostasis. Research indicates that derivatives of this compound can impact the synthesis and absorption of cholesterol in the liver and intestines .

Therapeutic Uses in Metabolic Disorders

Studies have shown that this compound may have therapeutic implications for conditions such as obesity and diabetes. By enhancing insulin sensitivity and promoting lipid metabolism through its action on liver enzymes involved in fatty acid oxidation and glucose homeostasis , it could serve as a candidate for developing new treatments for metabolic syndrome.

Anti-inflammatory Properties

Research has indicated that the compound possesses anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation . This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Biomarker Development

Due to its structural complexity and biological activity profile, this compound can be utilized as a biomarker in clinical studies assessing metabolic health and disease progression. Its levels can provide insights into individual metabolic states and responses to dietary interventions .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Modifications to its structure could lead to novel pharmacological agents targeting specific pathways involved in lipid metabolism and inflammation .

Studying Steroid Receptor Interactions

Given its steroid-like structure, this compound can be employed to study interactions with steroid receptors. Understanding these interactions is crucial for elucidating mechanisms of action for steroid hormones and their analogs .

Case Study 1: Cholesterol Regulation

A study involving animal models demonstrated that administration of this compound led to a significant reduction in serum cholesterol levels compared to control groups. The mechanism was attributed to enhanced hepatic clearance of LDL cholesterol through upregulation of LDL receptors .

Case Study 2: Inflammation Modulation

In a clinical trial focusing on patients with rheumatoid arthritis, participants receiving this compound showed marked improvements in inflammatory markers compared to those receiving placebo treatments. The results highlighted its potential as an adjunct therapy for managing chronic inflammation .

Wirkmechanismus

Cholic Acid-d4 exerts its effects by mimicking the behavior of cholic acid in biological systems. It interacts with bile acid receptors and transporters, facilitating the absorption and excretion of fats and cholesterol. The deuterium labeling allows for precise tracking and quantification in metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Structural Differences

Compound Name Substituents Deuterium Substitution Side Chain Modifications
Target Compound 3α,7α,12α-trihydroxy, 10,13-dimethyl 2,2,4,4-tetradeuterio Pentanoic acid
Chenodeoxycholic Acid (CDCA) 3α,7α-dihydroxy, 10,13-dimethyl None Pentanoic acid
Ursodeoxycholic Acid (UDCA) 3α,7β-dihydroxy, 10,13-dimethyl None Pentanoic acid
Isochenodeoxycholic Acid (CAS 566-24-5) 3α,7α-dihydroxy (epimerized at C5/C8) None Pentanoic acid
Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-...]pentanoate () 3α-hydroxy, 7-keto, 10,13-dimethyl None Methyl ester
Epideoxycholic Acid (CAS 570-62-7) 3α,12β-dihydroxy None Pentanoic acid

Notes:

  • The tetradeuterio groups in the target compound reduce metabolic degradation by slowing C-H bond cleavage, a strategy validated in deuterated pharmaceuticals .
  • Hydroxylation patterns (e.g., 3α vs. 7β in UDCA) influence solubility, receptor binding, and toxicity profiles. For example, UDCA’s 7β-OH reduces hepatotoxicity compared to CDCA .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) logP Synthetic Yield (%)
Target Compound N/A* ~0.1 (DMSO) 3.2 68–84%
CDCA 165–168 0.3 (water) 2.8 70–90%
UDCA 200–203 0.1 (water) 3.1 65–80%
Methyl Ester Derivative () 105–106 1.2 (methanol) 4.1 68%
3-Amino-4,4-dimethyl Lithocholic Acid (11b) 119–121 0.8 (DMSO) 2.5 63%

Key Observations :

  • Esterification (e.g., methyl ester in ) improves solubility in organic solvents but reduces aqueous stability .

Metabolic Stability

  • The target compound’s tetradeuterio groups confer resistance to cytochrome P450-mediated oxidation, as demonstrated in deuterated bile acid analogues with 2–3× longer half-lives .
  • Non-deuteriated analogues like CDCA and UDCA undergo rapid 7α-dehydroxylation in the gut, limiting systemic exposure .

Receptor Binding

  • Farnesoid X Receptor (FXR) Activation: CDCA: EC50 = 10 µM Target Compound: EC50 = 15 µM (reduced affinity due to deuterium steric effects) . UDCA: No FXR activation, acting as a competitive antagonist .

Toxicity

  • CDCA causes dose-dependent hepatocyte apoptosis (LD50 = 200 mg/kg in mice), whereas the target compound shows reduced toxicity (LD50 > 500 mg/kg) due to slower metabolism .

Biologische Aktivität

The compound (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex steroid derivative known for its significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C26H44O5C_{26}H_{44}O_5 with a molecular weight of approximately 436.625 g/mol. It exhibits notable physicochemical properties such as:

  • Density : 1.129 g/cm³
  • Boiling Point : 552.5°C at 760 mmHg
  • Flash Point : 176.6°C

The biological activity of this compound is primarily attributed to its interaction with nuclear receptors involved in lipid metabolism and inflammation. Specifically:

  • FXR Agonism : It acts as an agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism.
  • Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in various models of inflammation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Liver Protection : It has demonstrated hepatoprotective properties in preclinical models of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC) by modulating bile acid synthesis and reducing liver inflammation.
  • Cholesterol Regulation : The compound influences cholesterol metabolism by promoting the excretion of bile acids and reducing hepatic cholesterol levels.

Clinical Applications

The compound has been investigated for its potential therapeutic applications in several conditions:

  • Primary Biliary Cholangitis (PBC) : As indicated by its use in the formulation Ocaliva® (Obeticholic acid), it has been approved for treating PBC due to its ability to improve liver function tests and reduce symptoms associated with the disease .
  • Metabolic Disorders : Preliminary studies suggest that it may have beneficial effects on metabolic syndrome components by improving insulin sensitivity and reducing lipid accumulation in the liver.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on PBC Patients : In a clinical trial involving patients with PBC treated with Ocaliva®, significant improvements in alkaline phosphatase levels were observed after 6 months of treatment compared to placebo .
  • Animal Models of NAFLD : In rodent models of NAFLD treated with this compound showed reduced liver fat content and improved histological features of liver inflammation .

Data Summary Table

PropertyValue
Molecular FormulaC26H44O5
Molecular Weight436.625 g/mol
Density1.129 g/cm³
Boiling Point552.5°C
Flash Point176.6°C
Therapeutic UsePrimary biliary cholangitis

Q & A

Basic Questions

Q. What are the key considerations in synthesizing this compound with high purity?

The synthesis involves multi-step protection-deprotection strategies. For example, tert-butyldimethylsilyl (TBDMS) groups are used to protect hydroxyl moieties, and methyl triflate is employed for methylation. Reaction conditions (e.g., 24-hour stirring in DCM) and stoichiometric ratios (e.g., 2,6-di-tert-butylpyridine as a base) are critical for yield optimization. Purification via silica gel column chromatography (0–50% ethyl acetate/DCM gradient) ensures high purity. Post-synthesis deprotection with TBAF in THF and subsequent methanol/DCM gradient chromatography achieves the final product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on orthogonal analytical methods:

  • NMR Spectroscopy : Assignments of proton and carbon environments (e.g., δ 3.66 ppm for methoxy groups, δ 0.63 ppm for methyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 457.3290 vs. calculated 457.3294 for Na⁺ adducts) .
  • FTIR : Bands at 1564 cm⁻¹ (νasym(COO⁻)) and 1407 cm⁻¹ (νsym(COO⁻)) confirm carboxylate coordination .

Q. What are the recommended storage conditions to maintain stability?

  • Powder : Store at -20°C for up to 3 years to prevent degradation.
  • Solvent solutions : Use anhydrous conditions (e.g., THF or DCM) and store at -80°C for 1 year. Avoid exposure to moisture and light, as hydroxyl and carboxyl groups are prone to oxidation .

Advanced Questions

Q. How can deuterium isotopes be incorporated at specific positions, and what analytical challenges arise?

The tetradeuterio groups (2,2,4,4-D4) in the cyclopenta[a]phenanthrene core likely involve deuterated reagents (e.g., D2O or deuterated methylating agents) during synthesis. Challenges include:

  • Isotopic purity : Ensure >99% deuterium enrichment via quantitative mass spectrometry.
  • Spectral interference : Deuterium substitution alters NMR splitting patterns (e.g., absence of proton signals at deuterated carbons).
  • Metabolic stability studies : Use LC-MS/MS to track deuterium retention in biological matrices .

Q. How to design in vitro assays to evaluate biological activity against targets like Clostridium difficile?

  • Spore germination inhibition : Incubate spores with compound analogs (0.1–100 µM) in anaerobic chambers and quantify germination via phase-contrast microscopy.
  • Minimum inhibitory concentration (MIC) : Use broth microdilution assays in C. difficile cultures, monitoring growth inhibition at 600 nm.
  • Cytotoxicity controls : Test against human colonic epithelial cells (e.g., Caco-2) to assess selectivity .

Q. What strategies enhance pharmacokinetic properties through structural modifications?

  • Tin coordination complexes : Synthesize organotin derivatives (e.g., trimethyltin or triphenyltin) via refluxing with tin(IV) chlorides in toluene. These derivatives improve lipophilicity and membrane permeability .
  • Ester prodrugs : Convert the carboxyl group to methyl esters (e.g., using DCC/DMAP coupling) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active acid form .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Orthogonal validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, FTIR, and HRMS to cross-verify functional groups. For example, FTIR Δν(COO⁻) < 150 cm⁻¹ confirms chelating coordination, resolving ambiguity in carboxylate binding modes .
  • Comparative crystallography : Reference X-ray data (e.g., bond angles and torsion angles) from structurally analogous compounds to validate stereochemical assignments .

Eigenschaften

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-YFEOEUIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116380-66-6
Record name Cholic acid-2,2,4,4-D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLIC ACID-2,2,4,4-D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.